Lipophilicity Tuning: N-Methylacetamide Confers a Quantifiably Distinct logP Profile Relative to N-Phenyl and N-Thiazolyl Analogs
The target compound's N-methylacetamide terminus yields a computed XLogP3-AA of 4.5, which is 1.6 log units lower than the N-phenyl analog (XLogP3-AA = 6.1) and 0.9 log units lower than the N-thiazol-2-yl analog (XLogP3-AA = 5.4), while being 0.4 log units higher than the unsubstituted acetamide analog (XLogP3-AA = 4.1) [1][2][3][4]. This places the target compound within the generally accepted optimal lipophilicity range (logP 1–5) for drug-like molecules, whereas the N-phenyl analog exceeds this range—a property independently associated with increased risk of poor solubility, high metabolic turnover, and promiscuous target binding [5].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | N-phenyl analog: XLogP3-AA = 6.1; N-thiazol-2-yl analog: XLogP3-AA = 5.4; Unsubstituted amide analog: XLogP3-AA = 4.1 |
| Quantified Difference | Δ = −1.6 vs. N-phenyl; Δ = −0.9 vs. N-thiazol-2-yl; Δ = +0.4 vs. unsubstituted amide |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 1.6 log unit reduction in lipophilicity relative to the N-phenyl analog substantially improves the probability of favorable aqueous solubility and reduces non-specific protein binding risk, making the target compound a more tractable starting point for lead optimization campaigns.
- [1] PubChem. Computed XLogP3-AA for CID 49672487 (Target Compound). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Computed XLogP3-AA for CID 49672479 (N-phenyl analog). National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] PubChem. Computed XLogP3-AA for CID 49672483 (N-thiazol-2-yl analog). National Center for Biotechnology Information. Accessed April 2026. View Source
- [4] PubChem. Computed XLogP3-AA for CID 49672473 (unsubstituted amide analog). National Center for Biotechnology Information. Accessed April 2026. View Source
- [5] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
